molecular formula C12H16ClN3 B1384075 2-(4-Aminopiperidin-1-yl)benzonitrile hydrochloride CAS No. 2060037-57-0

2-(4-Aminopiperidin-1-yl)benzonitrile hydrochloride

Cat. No. B1384075
CAS RN: 2060037-57-0
M. Wt: 237.73 g/mol
InChI Key: OCGFPFFLHQBYOX-UHFFFAOYSA-N
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Description

2-(4-Aminopiperidin-1-yl)benzonitrile hydrochloride (2-APB-HCl) is a synthetic compound belonging to the piperidine family of compounds. It is a colorless, crystalline solid that is soluble in water and a variety of organic solvents. 2-APB-HCl is used in a variety of scientific research applications and is a commonly used reagent in laboratory experiments.

Scientific Research Applications

  • Intermediate in HIV-1 Reverse Transcriptase Inhibitors : This compound is an important intermediate in the synthesis of diarylpyrimidine HIV-1 reverse transcriptase inhibitors and their derivatives. The synthesis process involves several steps, including methylation, reaction with para-aminobenzonitrile, and chlorination (Ju Xiu-lia, 2015).

  • Inhibitor of Hepatitis C Virus (HCV) : Derivatives of this compound, specifically 4-(Piperazin-1-yl)-2-((p-tolylamino)methyl)-benzonitrile, have been identified as inhibitors of HCV. These compounds block HCV replication by acting on the virus's entry stage, offering potential for single or combinational therapeutic strategies (Xin-bei Jiang et al., 2020).

  • Selective Androgen Receptor Modulators (SARMs) : 4-(5-Oxopyrrolidine-1-yl)benzonitrile derivative 2f, a related compound, has been identified as a clinical candidate for SARMs. It shows strong androgen receptor binding affinity and ideal SARM profiles in various assays, suggesting potential applications in muscle and CNS treatments (Katsuji Aikawa et al., 2017).

  • Synthesis of Tetrazole Derivatives : This compound has been used in the synthesis of novel tetrazole derivatives, which are important in the development of biologically active compounds. The synthesis involves a series of steps including protection, tetrazole formation, hydrolysis, chlorination, and amination (K. Rao et al., 2014).

  • Antitumor Activity : Derivatives of 4-aminopiperidine, related to 2-(4-Aminopiperidin-1-yl)benzonitrile hydrochloride, have been evaluated for antitumor activity against transplantable mouse tumors. Some of these derivatives have shown promising results in combination with cyclophosphamide, particularly against L1210 leukemia and B16 melanoma (V. Aldobaev et al., 2021).

properties

IUPAC Name

2-(4-aminopiperidin-1-yl)benzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.ClH/c13-9-10-3-1-2-4-12(10)15-7-5-11(14)6-8-15;/h1-4,11H,5-8,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCGFPFFLHQBYOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=CC=CC=C2C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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